(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring , which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects . .
Mode of Action
Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism depends on the specific target and the chemical structure of the compound.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives , it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy . .
Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a piperidine ring linked to a pyrazole moiety and a methoxypyridine, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cellular processes, such as Na+/K+-ATPase and acetylcholinesterase (AChE) .
- Antioxidant Activity : Pyrazoles have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress .
- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific oncogenes .
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the effect of similar pyrazole derivatives on human glioma cell lines. The results demonstrated that these compounds significantly inhibited cell growth by disrupting the Na+/K+-ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential. The most effective derivatives showed up to a ten-fold increase in growth inhibition compared to standard treatments .
Case Study 2: Enzyme Inhibition
In another investigation, a series of synthesized pyrazole derivatives were tested for their ability to inhibit AChE. The compounds displayed varying degrees of inhibitory activity, with some achieving IC50 values below 5 µM, indicating strong potential for treating conditions like Alzheimer's disease .
Case Study 3: Antioxidant Properties
Research on the antioxidant capacity of related pyrazole compounds revealed that they could significantly lower levels of reactive oxygen species (ROS) in vitro. This suggests a protective role against oxidative damage in cells, which is a common pathway in many diseases .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFEBJJPAHWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.